molecular formula C24H22N4O2 B10961270 N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide (non-preferred name)

N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide (non-preferred name)

Cat. No.: B10961270
M. Wt: 398.5 g/mol
InChI Key: NZSOMCBTWIGVRV-UHFFFAOYSA-N
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Description

N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques involving batch reactors and controlled environments would be applicable.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized indole derivative, while reduction could produce a simpler, more saturated compound .

Scientific Research Applications

N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide is unique due to its specific structural features, including the indole core and the phenylethyl and phenylamino substituents. These features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-anilino-N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C24H22N4O2/c29-22(17-25-19-11-5-2-6-12-19)26-27-23-20-13-7-8-14-21(20)28(24(23)30)16-15-18-9-3-1-4-10-18/h1-14,25,30H,15-17H2

InChI Key

NZSOMCBTWIGVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC4=CC=CC=C4

Origin of Product

United States

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